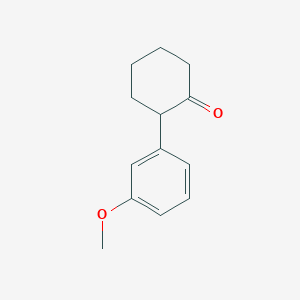
2-(3-甲氧基苯基)环己酮
概述
描述
2-(3-Methoxyphenyl)cyclohexanone is an aromatic ketone with the molecular formula C₁₃H₁₆O₂. It is a clear, colorless liquid that is used as a starting reagent in various chemical syntheses . This compound is known for its participation in the synthesis of complex organic molecules, making it valuable in both research and industrial applications.
科学研究应用
2-(3-Methoxyphenyl)cyclohexanone is used in various scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
准备方法
The synthesis of 2-(3-Methoxyphenyl)cyclohexanone typically involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) under anhydrous conditions . The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(3-Methoxyphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for the NMDA receptor, similar to other arylcyclohexylamines . This interaction can modulate neurotransmission and has implications in the development of anesthetics and analgesics .
相似化合物的比较
2-(3-Methoxyphenyl)cyclohexanone can be compared with other similar compounds, such as:
Methoxetamine: An analogue of ketamine, known for its NMDA receptor antagonism.
3-Methoxyeticyclidine (3-MeO-PCE): A close deoxy-analogue of methoxetamine.
Phencyclidine (PCP) Analogues: Including 1-(3-methoxyphenyl)cyclohexylpiperidine and 1-(4-methoxyphenyl)cyclohexylpiperidine.
These compounds share structural similarities and pharmacological properties, but 2-(3-Methoxyphenyl)cyclohexanone is unique in its specific applications and synthetic utility.
属性
IUPAC Name |
2-(3-methoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSVYTBQDRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874441 | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15547-89-4 | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15547-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)cyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANONE,2-(M-METHOXYPHENYL) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Methoxyphenyl)cyclohexanone in medicinal chemistry?
A: 2-(3-Methoxyphenyl)cyclohexanone serves as a crucial building block in synthesizing various arylcyclohexylamine compounds. These compounds, including ketamine and phencyclidine analogs, exhibit potent activity as NMDA receptor antagonists. [, , , ] This makes them valuable tools for investigating the role of the NMDA receptor in neurological and psychiatric disorders.
Q2: How do these arylcyclohexylamines interact with the NMDA receptor?
A: Arylcyclohexylamines, derived from 2-(3-Methoxyphenyl)cyclohexanone, act as non-competitive antagonists of the NMDA receptor. They bind to a distinct site on the receptor, known as the PCP site, which differs from the glutamate binding site. [] This binding prevents the flow of ions through the channel, ultimately inhibiting NMDA receptor function.
Q3: Have any novel arylcyclohexylamines derived from 2-(3-Methoxyphenyl)cyclohexanone been identified in illicit markets?
A: Yes, recent research has identified several novel arylcyclohexylamines in illegal products. These include methoxetamine (MXE), 3-methoxyeticyclidine, 3-methoxyphencyclidine, methoxpropamine (MXPr), methoxisopropamine (MXiPr), and deoxymethoxetamine (DMXE). [, ] These substances often appear online marketed as "research chemicals" despite lacking thorough safety and efficacy evaluations.
Q4: What analytical techniques are employed to identify and quantify these novel arylcyclohexylamines?
A: Several analytical methods are employed to characterize and quantify these compounds in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS), nuclear magnetic resonance spectroscopy (NMR), and diode array detection are utilized for structural elucidation. [] High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-MS/MS) and ultraviolet (UV) detection are valuable tools for quantitative analysis in biological fluids like blood, urine, and vitreous humor. []
Q5: What are the potential implications of the emergence of these novel arylcyclohexylamines?
A: The emergence of these substances raises significant concerns due to their potential for abuse and unknown health risks. Their availability without proper regulatory oversight and limited understanding of their pharmacological profiles necessitate further research to assess their safety and potential long-term consequences. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

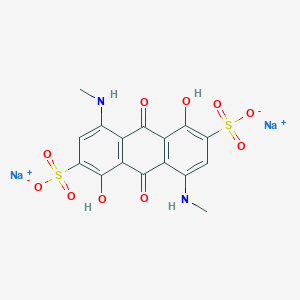
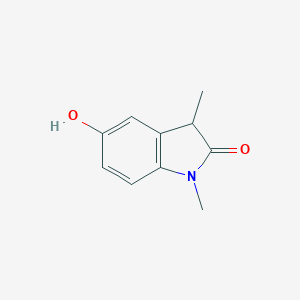
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
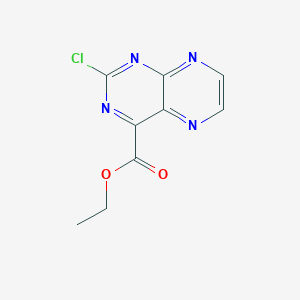
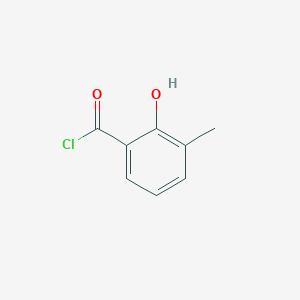
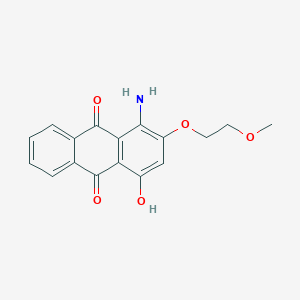
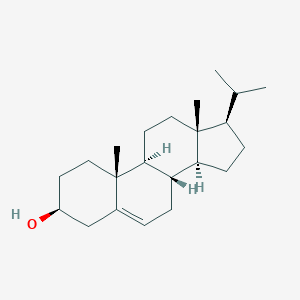

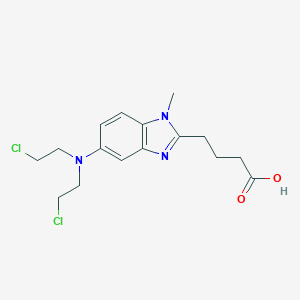
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)
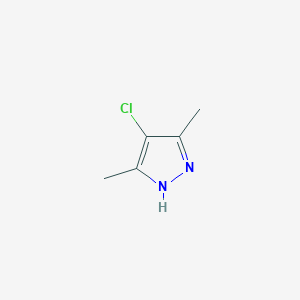
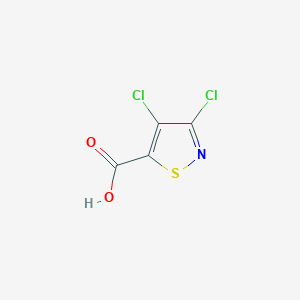
![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)
